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molecular formula C18H19ClO B8362152 4'-Chloro-2-(4-tert-butylphenyl)acetophenone

4'-Chloro-2-(4-tert-butylphenyl)acetophenone

Cat. No. B8362152
M. Wt: 286.8 g/mol
InChI Key: NGIMSHKDYBQSLC-UHFFFAOYSA-N
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Patent
US05288727

Procedure details

0.7 of magnesium(scraped shape) and 100 mg of a chip of iodine were added to 5 ml of anhydrous diethyl ether. 10 ml of anhydrous diethyl ether solution of 5.6 g of p-bromochlorobenzene was dropwise added thereto under nitrogen stream at a rate that was just fast enough to maintain a gentle reflux. This solution was stirred at room temperature for 20 minutes to react them, a solution of 4.8 g of p-tert-butylphenyl acetonitrile in 5 ml of anhydrous diethyl ether was dropwise added thereto at a rate that was just fast enough to maintain a gentle reflux. The solution was further stirred for 30 minutes to react them. After completion of the reaction, a mixture solution of 10 g of ice and 130 ml of 6N-hydrochloric acid was added thereto and a reaction product was extracted with ethyl acetate. The extract was washed with water and a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The redisue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/9) to obtain 1.3 g of 4'-chloro-2-(4-tert-butylphenyl)acetophenone. (2) 1.3 g of (4.5 mmol) of 4'-chloro-2-(4-tert-butylphenyl)acetophenone was dissolved in 15 ml of ethanol, and 0.2 g (4.5 mmol) of hydrazine monohydrate was added thereto. The mixture was refluxed under heating for three hours. After completion of the reaction, ethanol was distilled off under reduced pressure. Water was added to the residue, and the mixture was extracted with dichloromethane. The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off to obtain 1.3 g of [4'-chloro-2-(4-tert-butylphenyl)acetophenone]hydrazone as a yellow oily substance.
[Compound]
Name
magnesium(scraped shape)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
II.Br[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1.[C:11]([C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22]#N)=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12].Cl.C([O:27]CC)C>>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:22](=[O:27])[CH2:21][C:18]2[CH:19]=[CH:20][C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:16][CH:17]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
magnesium(scraped shape)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC#N
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
ice
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
CUSTOM
Type
CUSTOM
Details
to react them
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
STIRRING
Type
STIRRING
Details
The solution was further stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to react them
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
a reaction product was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The redisue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/9)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC1=CC=C(C=C1)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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